Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the cyclopropane intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzothiazole ring to a more reduced form.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole or cyclopropane derivatives.
Scientific Research Applications
Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2R)-2-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-(1,3-benzothiazol-8-yl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate is unique due to the specific position of the benzothiazole moiety on the cyclopropane ring, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)10-6-9(10)8-4-3-5-11-12(8)17-7-14-11/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEGOLXOBBRWOD-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=C3C(=CC=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=C3C(=CC=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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